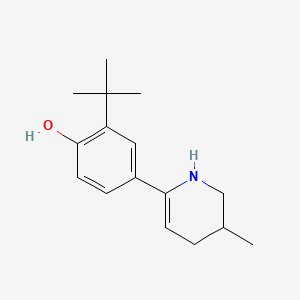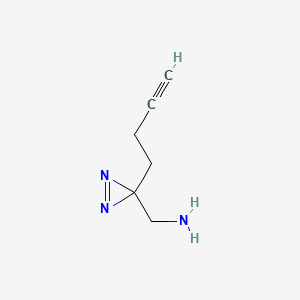
3-(3-Butyn-1-yl)-3H-diazirine-3-methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Butyn-1-yl)-3H-diazirine-3-methanamine is a compound that features a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Butyn-1-yl)-3H-diazirine-3-methanamine typically involves the reaction of 3-butyn-1-ol with triphosgene to form 3-butyn-1-yl chloroformate . This intermediate is then reacted with diazirine to yield the final product . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the general approach would involve scaling up the laboratory synthesis methods while ensuring stringent control over reaction conditions to maintain product purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Butyn-1-yl)-3H-diazirine-3-methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazirine ring into other nitrogen-containing functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diazirine ring or the butynyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted diazirine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(3-Butyn-1-yl)-3H-diazirine-3-methanamine has several applications in scientific research:
Chemistry: Used as a photoaffinity label to study molecular interactions.
Biology: Employed in the study of protein-ligand interactions and enzyme mechanisms.
Medicine: Potential use in drug discovery and development as a tool for identifying drug targets.
Industry: Utilized in the development of new materials and chemical probes.
Wirkmechanismus
The mechanism of action of 3-(3-Butyn-1-yl)-3H-diazirine-3-methanamine involves the formation of a highly reactive carbene intermediate upon exposure to UV light. This carbene can then covalently bind to nearby molecules, allowing for the study of molecular interactions and identification of binding sites . The molecular targets and pathways involved depend on the specific application and the molecules being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Butyn-1-yl chloroformate: An intermediate in the synthesis of 3-(3-Butyn-1-yl)-3H-diazirine-3-methanamine.
2-Butyn-1-yl chloroformate: Similar structure but with a different position of the triple bond.
Ethyl chloroformate: A simpler ester with different reactivity.
Uniqueness
This compound is unique due to its diazirine ring, which allows for the formation of reactive carbene intermediates. This property makes it particularly useful in photoaffinity labeling and studying molecular interactions, setting it apart from other similar compounds .
Eigenschaften
Molekularformel |
C6H9N3 |
|---|---|
Molekulargewicht |
123.16 g/mol |
IUPAC-Name |
(3-but-3-ynyldiazirin-3-yl)methanamine |
InChI |
InChI=1S/C6H9N3/c1-2-3-4-6(5-7)8-9-6/h1H,3-5,7H2 |
InChI-Schlüssel |
HJOVYQDIKXXPKC-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCCC1(N=N1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


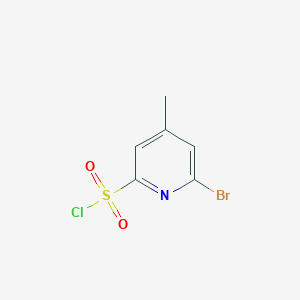
![(15S)-21-fluoro-10-(2-methylpyridin-3-yl)-13,17-dioxa-3,5,7,8-tetrazapentacyclo[13.6.1.04,12.05,9.018,22]docosa-1(21),4(12),6,8,10,18(22),19-heptaene;hydrochloride](/img/structure/B13926568.png)
![3-[2-(1,3-Dioxan-2-YL)ethoxy]propan-1-OL](/img/structure/B13926572.png)

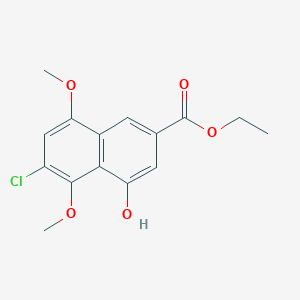
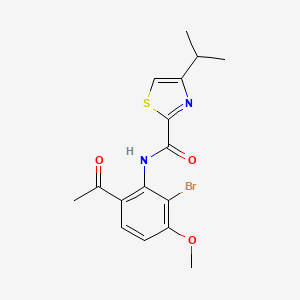
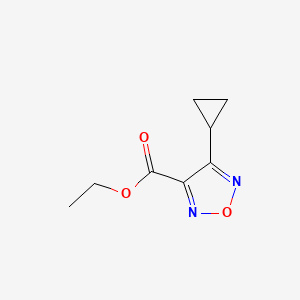
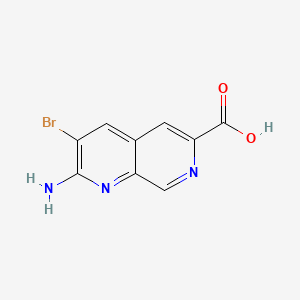

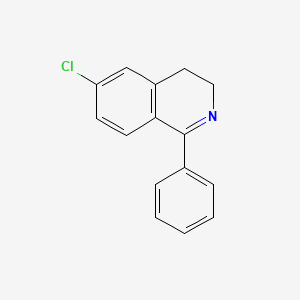

![1-(2-(7-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethynyl)cyclopentanol](/img/structure/B13926633.png)
